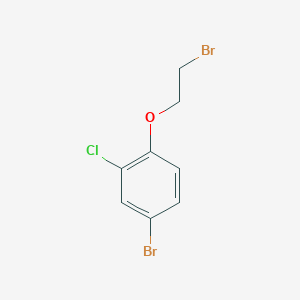

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene

Description

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 4, chlorine at position 2, and a 2-bromoethoxy group at position 1. Its molecular formula is C₈H₆Br₂ClO, with a molecular weight of 306.93 g/mol (calculated from HR-MS data) . The compound is synthesized via alkylation of 2-bromo-4-chlorophenol using 1,2-dibromoethane under basic conditions, yielding a white solid with an 84% efficiency after column chromatography purification . The bromoethoxy group introduces reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key spectral characteristics include:

Properties

IUPAC Name |

4-bromo-1-(2-bromoethoxy)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2ClO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIHCPFRJAJBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene typically involves the bromination of 1-(2-bromoethoxy)-2-chlorobenzene. One common method is the reaction of 1-(2-bromoethoxy)-2-chlorobenzene with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Products such as 4-hydroxy-1-(2-bromoethoxy)-2-chlorobenzene or 4-amino-1-(2-bromoethoxy)-2-chlorobenzene.

Oxidation: Products such as 4-bromo-1-(2-bromoethoxy)-2-chlorobenzaldehyde or 4-bromo-1-(2-bromoethoxy)-2-chlorobenzoic acid.

Reduction: Products such as 1-(2-bromoethoxy)-2-chlorobenzene or 1-(2-ethoxy)-2-chlorobenzene.

Scientific Research Applications

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, including intermediates for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene

- Molecular Formula : C₁₀H₁₁Br₂O

- Physical State : Colorless oil

- Yield: Not explicitly reported, but likely similar to other analogs (~84%) .

2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene

- Molecular Formula : C₈H₆Br₂ClO

- Physical State : White solid

- Yield : 84%

- Key Differences : The chlorine atom at position 4 increases polarity and intermolecular interactions, leading to a higher melting point compared to methyl/ethyl analogs.

Physicochemical and Spectral Comparison

Key Research Findings

Biological Activity

4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is a halogenated aromatic compound with the molecular formula C₈H₈Br₂ClO. Its structure includes multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two bromine atoms and one chlorine atom, along with an ethoxy group. The presence of these halogens enhances its potential for interaction with biological systems, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Br₂ClO |

| Molecular Weight | 285.86 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dual halogenation may enhance binding affinity to target proteins, potentially modulating enzyme activities and influencing cellular signaling pathways. Such interactions can lead to various biological effects, including antimicrobial and larvicidal activities.

Antimicrobial Properties

Halogenated compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. The specific interactions of this compound with microbial enzymes or cell membranes could contribute to its efficacy.

Larvicidal Activity

A related study demonstrated that compounds structurally similar to this compound exhibited 100% larval mortality against Aedes aegypti after a 24-hour exposure period . This suggests potential applications in vector control for diseases such as dengue fever and Zika virus.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of similar bromoethoxy compounds reported successful yields and characterized their biological activity through larvicidal testing. The results indicate that structural modifications can significantly influence toxicity profiles .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated. The modulation of these pathways could have implications in drug development.

- Comparative Studies : Comparative analysis with other halogenated compounds shows that the unique combination of bromine and chlorine in this compound enhances its reactivity. For example, similar compounds lacking one or both halogens exhibited reduced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.